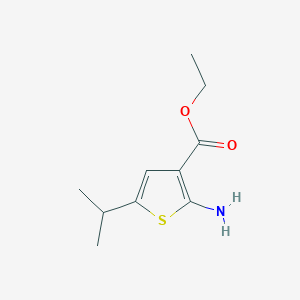

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSNXJLZRGBLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373379 | |

| Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65416-85-5 | |

| Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, a substituted thiophene derivative, is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring a 2-aminothiophene core, is a privileged scaffold found in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its applications in drug development, and essential safety information. The presence of the isopropyl group at the 5-position of the thiophene ring offers a unique lipophilic characteristic that can be exploited to modulate the pharmacological properties of derivative compounds.

Physicochemical Properties

This compound is identified by the CAS Number 65416-85-5 .[1] It is typically an oil at room temperature. A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 65416-85-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂S | [1] |

| Molecular Weight | 213.30 g/mol | [1] |

| Physical State | Oil | [1] |

| Boiling Point | 321.8 ± 42.0 °C at 760 mmHg | MySkinRecipes |

| Solubility | Information not available | |

| InChI Key | CRSNXJLZRGBLAD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Gewald reaction .[2][3][4] This multicomponent reaction involves the condensation of a ketone (in this case, methyl isopropyl ketone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3][4]

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between methyl isopropyl ketone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3]

-

Michael Addition of Sulfur: Elemental sulfur then adds to the β-position of the unsaturated nitrile in a Michael-type addition.

-

Ring Closure and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.

Sources

Physicochemical properties of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. As a member of the 2-aminothiophene class of heterocyclic compounds, this molecule serves as a versatile building block in medicinal chemistry and materials science.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with essential data on its synthesis context, physical and spectroscopic properties, and key considerations for its handling and reactivity. The information presented is grounded in established chemical principles and supported by spectroscopic data from analogous compounds, offering a predictive and practical framework for its application in a laboratory setting.

Introduction & Synthesis Context

Significance of 2-Aminothiophene Scaffolds

The 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds.[1] Its derivatives are investigated for a wide range of therapeutic applications, including as cytostatic agents against various cancer cell lines, inhibitors of human leukocyte elastase, and allosteric enhancers for adenosine receptors.[1][3] The functional group handles—an aromatic amine and a carboxylate ester—provide rich opportunities for chemical modification, making compounds like this compound valuable starting materials for the synthesis of more complex molecules, such as thienopyrimidines.[2][4]

The Gewald Reaction: The Primary Synthetic Route

Understanding the synthesis of this compound is crucial as the reaction conditions and starting materials dictate the purity and potential side products. The most prominent and versatile method for creating polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde (in this case, 3-methyl-2-butanone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[5][8]

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[5] The mild conditions and ready availability of reagents make the Gewald reaction a highly efficient and widely adopted strategy.[1]

Caption: Generalized workflow of the Gewald Reaction for synthesis.

Core Physicochemical Properties

This section details the fundamental physical and chemical properties of the title compound.

Identity and Nomenclature

| Property | Value | Source |

| IUPAC Name | 2-Amino-5-isopropyl-thiophene-3-carboxylic acid ethyl ester | [9] |

| CAS Number | 65416-85-5 | [9] |

| Molecular Formula | C₁₀H₁₅NO₂S | [9] |

| Molecular Weight | 213.3 g/mol | [9] |

| InChI Key | CRSNXJLZRGBLAD-UHFFFAOYSA-N | [9] |

Physical Properties

| Property | Value | Comments |

| Appearance | Oil | The physical state can vary in this compound class. For example, the related 5-phenyl analog is a brown powder.[10] |

| Boiling Point | Not available | Likely requires vacuum distillation to prevent decomposition. |

| Melting Point | Not applicable | As an oil, it does not have a defined melting point. For comparison, the solid 4,5,6,7-tetrahydrobenzo[b]thiophene analog melts at 114-116 °C. |

Solubility Profile

While quantitative solubility data is not readily published, a qualitative assessment can be made based on the molecular structure. The presence of the polar amino and ester functional groups balanced by the nonpolar isopropyl and thiophene moieties suggests the following profile:

-

High Solubility: Common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Ethanol, and Dimethyl Sulfoxide (DMSO).

-

Low Solubility: Water and nonpolar aliphatic hydrocarbons like hexanes.

For applications requiring aqueous buffers, the use of a co-solvent like DMSO or ethanol is recommended.

Stability and Storage Recommendations

2-Aminothiophenes are generally stable under standard laboratory conditions. However, prolonged exposure to light and air can lead to oxidation and discoloration. The amino group can be particularly sensitive.

-

Storage: It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration (2-8°C) is advisable.

Spectroscopic & Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections provide a predicted spectroscopic profile based on data from closely related analogs.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are tabulated below. These predictions are informed by published data for similar structures.[8][11]

Predicted ¹H NMR Data

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ethyl -CH₃ | ~1.35 | Triplet (t) | ~7.1 | Integrates to 3H |

| Isopropyl -CH₃ | ~1.30 | Doublet (d) | ~6.9 | Integrates to 6H |

| Isopropyl -CH | ~3.10 | Septet (sept) | ~6.9 | Integrates to 1H |

| Ethyl -OCH₂- | ~4.25 | Quartet (q) | ~7.1 | Integrates to 2H |

| Amino -NH₂ | ~5.90 | Broad Singlet (br s) | - | Integrates to 2H, D₂O exchangeable |

| Thiophene H-4 | ~6.60 | Singlet (s) | - | Integrates to 1H |

Predicted ¹³C NMR Data

| Carbon | Predicted Shift (δ, ppm) | Assignment |

| Ethyl -CH₃ | ~14.5 | |

| Isopropyl -CH₃ | ~23.5 | |

| Isopropyl -CH | ~32.0 | |

| Ethyl -OCH₂- | ~59.8 | |

| C3 (Ester-bearing) | ~105.0 | |

| C4 | ~115.0 | |

| C5 (Isopropyl-bearing) | ~150.0 | |

| C2 (Amino-bearing) | ~160.0 | |

| Ester C=O | ~167.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The analysis, typically performed on a neat film (for an oil) between salt plates, would be expected to show the following characteristic absorption bands.[8][12]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3420 - 3300 | Medium-Strong | N-H | Asymmetric & Symmetric Stretch |

| 2960 - 2870 | Medium | C-H (sp³) | Alkyl Stretch |

| ~1660 | Strong | C=O | Ester Carbonyl Stretch |

| ~1580 | Strong | C=C | Thiophene Ring Stretch |

| ~1260 | Strong | C-O | Ester Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thiophene derivatives exhibit characteristic UV absorption bands due to π→π* electronic transitions within the aromatic system.[13][14] For this compound, the combination of the thiophene chromophore with the amino (auxochrome) and ester groups is expected to result in strong absorption maxima in the UV region, likely between 280 and 350 nm, when measured in a solvent like ethanol or methanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 213, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of an ethoxy radical (•OCH₂CH₃) leading to a fragment at m/z = 168, or the loss of the entire ethyl carboxylate group.

Experimental Protocols for Property Determination

To ensure data integrity, standardized protocols must be followed. The following workflows are provided as a guide for researchers.

Caption: Standard workflow for physicochemical characterization.

Protocol: Determination of Qualitative Solubility

-

Preparation: Aliquot approximately 1-2 mg of the compound into separate small, clean test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, DMSO, hexanes, ethyl acetate).

-

Mixing: Agitate each tube vigorously for 30 seconds using a vortex mixer.

-

Observation: Allow the tubes to stand for 1 minute. Observe and record whether the compound has completely dissolved (soluble), partially dissolved (sparingly soluble), or remained undissolved (insoluble).

-

Validation: For samples that appear insoluble, gently warm the tube and observe if solubility increases, noting this as temperature-dependent.

Protocol: Acquiring Spectroscopic Data

-

NMR Sample Preparation: Dissolve 5-10 mg of the pure, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved before analysis.

-

FTIR Sample Preparation: As an oil, the compound can be analyzed directly as a neat thin film. Apply one drop of the oil onto a KBr or NaCl salt plate and gently press a second plate on top to create a uniform film.

-

GC-MS Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or DCM. Inject a small volume (e.g., 1 µL) into the instrument.

Reactivity Profile & Safety Considerations

Key Chemical Reactivity

-

Amino Group: The 2-amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, diazotization, and condensation with aldehydes or ketones to form Schiff bases.[8]

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions (saponification). It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

-

Thiophene Ring: While aromatic, the thiophene ring can undergo electrophilic substitution, though the positions are directed by the existing activating (amino) and deactivating (ester) groups.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is not widely available. Therefore, precautions should be based on compounds of a similar class.[15][16]

-

GHS Hazards (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[17][18] All work should be performed in a well-ventilated fume hood.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This safety information is predictive. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its synthesis via the robust Gewald reaction and its versatile functional groups make it an attractive platform for further chemical exploration. This guide provides the foundational data and experimental context necessary for its effective use in research and development, from structural confirmation via spectroscopy to safe handling and storage in the laboratory.

References

- Wikipedia. Gewald reaction. [Link]

- Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

- Organic Chemistry Portal. Gewald Reaction. [Link]

- Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- Gherasim, C., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

- Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

- Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]

- Imoto, E., & Motoyama, R. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- SpectraBase. FTIR of ethyl 2-{[(2-chlorophenyl)

- PubChem.

- PubChem.

- El-Damasy, A. K., et al. (2023).

- Spetea, M., et al. (2000). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Archiv der Pharmazie. [Link]

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]

- Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. 2-Amino-5-isopropyl-thiophene-3-carboxylic acid ethyl ester [cymitquimica.com]

- 10. Ethyl 2-amino-5-phenylthiophene-3-carboxylate, 97% 5 g | Request for Quote [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. jchps.com [jchps.com]

- 15. Ethyl 2-amino-5-phenylthiophene-3-carboxylate | C13H13NO2S | CID 638860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. Ethyl 2-Amino-5-methylthiophene-3-carboxylate | 4815-32-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

A Guide to the Crystal Structure Analysis of 2-Aminothiophene Derivatives: From Synthesis to Supramolecular Architecture

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of 2-aminothiophene derivatives. It provides a comprehensive overview of the critical aspects of crystal structure analysis, from the foundational principles of crystal growth to the advanced interpretation of intermolecular interactions. By elucidating the causal relationships behind experimental choices and grounding protocols in established standards, this guide aims to empower researchers to conduct robust and insightful crystallographic studies.

Introduction: The Significance of 2-Aminothiophenes in Medicinal Chemistry

2-aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of drug discovery efforts. Notably, certain 2-aminothiophene derivatives have shown promise as allosteric enhancers of the A1 adenosine receptor and as potential therapeutics for diseases like leishmaniasis. The thiophene ring, acting as a bioisosteric replacement for a phenyl group, is a key feature in many synthetic and natural pharmaceuticals.

The three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, dictates the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of 2-aminothiophene derivatives is paramount for rational drug design and the development of effective therapeutic agents. Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate three-dimensional structures.

This guide will navigate the reader through the entire workflow of crystal structure analysis, from obtaining suitable single crystals to interpreting the complex network of intermolecular forces that govern the crystal packing.

Part 1: The Foundation - Obtaining High-Quality Single Crystals

The journey of crystal structure analysis begins with its most crucial and often most challenging step: the growth of high-quality single crystals. A suitable crystal for X-ray diffraction should be a single, well-ordered entity, typically 0.1-0.3 mm in size, and free from significant defects. The choice of crystallization method is dictated by the physicochemical properties of the specific 2-aminothiophene derivative.

Key Crystallization Techniques for 2-Aminothiophene Derivatives

Several techniques are commonly employed to grow single crystals of organic compounds. The selection of the appropriate method and solvent system is often an empirical process, guided by the solubility profile of the compound.

-

Slow Evaporation: This is the most straightforward method. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration beyond the saturation point induces crystallization. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the 2-aminothiophene derivative in a relatively non-volatile solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Thermal Control (Slow Cooling): For compounds that are stable at elevated temperatures, a saturated solution can be prepared at a higher temperature and then cooled down slowly. The decrease in solubility upon cooling leads to the formation of crystals. The rate of cooling is a critical parameter to control the size and quality of the crystals.

Causality in Experimental Choices: The Role of the Solvent

The choice of solvent extends beyond simply dissolving the compound. The polarity, volatility, and ability of the solvent to form hydrogen bonds can significantly influence the crystal packing and even the resulting polymorphic form. For instance, a protic solvent might compete for hydrogen bonding sites on the 2-aminothiophene derivative, leading to a different packing arrangement compared to an aprotic solvent. It is advisable to screen a variety of solvents and solvent mixtures to find the optimal conditions for crystal growth.

Part 2: The Core Technique - Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This powerful technique allows for the precise determination of the atomic arrangement within the crystal lattice.

The Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, optimizing the data collection strategy to ensure a complete and redundant dataset.

-

Data Reduction: The raw diffraction images are processed to extract the intensities of the individual reflections. This step also involves applying corrections for various experimental factors, such as absorption and beam intensity fluctuations.

-

Structure Solution: This is the process of obtaining an initial model of the crystal structure. For small molecules like 2-aminothiophene derivatives, direct methods are most commonly used. These methods use statistical relationships between the reflection intensities to determine the phases of the structure factors, which are essential for calculating an electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by figures of merit such as the R-factor and the goodness-of-fit.

To ensure the scientific integrity of the results, it is imperative to follow established protocols and standards. The International Union of Crystallography (IUCr) provides comprehensive guidelines for the collection, analysis, and reporting of crystallographic data. Adherence to these standards ensures that the data is robust, reproducible, and can be readily validated by the scientific community. The final structural data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the standard Crystallographic Information File (CIF) format. A CIF contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.

Visualizing the Experimental Workflow

The entire process, from a synthesized 2-aminothiophene derivative to a fully refined crystal structure, can be visualized as a logical workflow.

Part 3: Deciphering the Architecture - Analysis of the Crystal Structure

Once the crystal structure is solved and refined, the next crucial step is to analyze the wealth of information it contains. This involves examining the molecular conformation, identifying key intermolecular interactions, and understanding how these forces dictate the overall crystal packing.

Molecular Conformation and Intramolecular Interactions

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. For 2-aminothiophene derivatives, this includes the planarity of the thiophene ring and the orientation of its substituents. Intramolecular hydrogen bonds, such as those between the amino group and a neighboring carbonyl group, can significantly influence the molecular conformation by forming stable ring systems. These conformational details are critical for understanding the molecule's shape and how it might interact with a biological target.

The Supramolecular Synthons: Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a complex interplay of non-covalent interactions. Identifying and understanding these interactions is key to comprehending the supramolecular architecture.

-

Hydrogen Bonds: Hydrogen bonds are among the strongest and most directional intermolecular interactions. In 2-aminothiophene derivatives, the amino group is a potent hydrogen bond donor, while heteroatoms like oxygen and nitrogen in the substituents can act as acceptors. These interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks.

-

π-π Stacking: The aromatic thiophene ring and any other aromatic substituents can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a significant role in the packing of many aromatic compounds.

-

Other Weak Interactions: Other weaker interactions, such as C-H···π, C-H···O, and van der Waals forces, also contribute to the overall stability of the crystal lattice. While individually weak, the cumulative effect of these interactions can be substantial.

Advanced Visualization and Analysis Tools

To gain deeper insights into the intermolecular interactions, several computational tools are employed.

-

Hirshfeld Surface Analysis: This method provides a graphical representation of the intermolecular contacts in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule and is colored according to the nature and proximity of its intermolecular contacts. This allows for a quick and intuitive visualization of the dominant interactions.

-

Energy Framework Analysis: This computational tool calculates the interaction energies between molecules in the crystal and visualizes them as a framework of cylinders connecting the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing a quantitative map of the energetic landscape of the crystal packing.

Case Study: Crystal Structure of a Substituted 2-Aminothiophene

To illustrate these concepts, let's consider a hypothetical 2-aminothiophene derivative, Compound A .

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.2 |

| Z | 4 |

The crystal structure of Compound A reveals a planar thiophene ring. An intramolecular hydrogen bond is observed between the amino group and a carbonyl substituent, forming a stable six-membered ring. In the crystal packing, molecules of Compound A are linked into one-dimensional chains via intermolecular N-H···O hydrogen bonds. These chains are further assembled into a three-dimensional network through π-π stacking interactions between the thiophene rings of adjacent chains.

Conclusion: From Structure to Function

The crystal structure analysis of 2-aminothiophene derivatives provides invaluable insights into their solid-state properties and potential biological activity. By understanding the intricate details of their molecular conformation and supramolecular assembly, researchers can make more informed decisions in the drug design and development process. The combination of meticulous experimental work, guided by established principles, and advanced computational analysis empowers the scientific community to unlock the full potential of this important class of molecules. This guide has provided a comprehensive framework for conducting such analyses, emphasizing the importance of scientific integrity and a deep understanding of the underlying principles.

References

- Kubicki, M., & Yathirajan, H. S. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1068. [Link]

- Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Acta Chimica Slovaca, 3(1), 1-12. [Link]

- International Union of Crystallography. (2023).

- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. Chimia, 66(10), 739-744. [Link]

- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

- Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia. [Link]

1H NMR and 13C NMR spectral data for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of heterocyclic compounds is of paramount importance. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for this compound, a representative member of this important class of compounds.

The Structural Significance of 2-Aminothiophenes

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific substitution pattern, such as the presence of an isopropyl group at the 5-position and an ethyl carboxylate at the 3-position, significantly influences the molecule's electronic and steric properties, which in turn dictate its pharmacological activity. Precise characterization of this substitution pattern is therefore a critical step in the drug discovery and development process.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The chemical shifts (δ), coupling constants (J), and integration values for each signal allow for the unambiguous assignment of each proton. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~6.5-6.8 | s | 1H | Thiophene ring proton |

| NH₂ | ~5.9-6.2 | br s | 2H | Amino group protons |

| O-CH₂ | ~4.2-4.3 | q | 2H | Ethyl ester methylene protons |

| CH (isopropyl) | ~3.0-3.2 | sept | 1H | Isopropyl methine proton |

| CH₃ (isopropyl) | ~1.2-1.3 | d | 6H | Isopropyl methyl protons |

| O-CH₂-CH₃ | ~1.3-1.4 | t | 3H | Ethyl ester methyl protons |

Rationale for ¹H NMR Assignments:

-

Thiophene Ring Proton (H-4): The lone proton on the thiophene ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating amino group at the 2-position and the isopropyl group at the 5-position.

-

Amino Protons (NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Ethyl Ester Protons (O-CH₂ and O-CH₂-CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons, in turn, appear as a triplet.

-

Isopropyl Protons (CH and CH₃): The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl substituent are equivalent and thus appear as a single doublet.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal-to-noise ratio.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~166 | Ester carbonyl carbon |

| C-2 | ~163 | Thiophene ring carbon attached to NH₂ |

| C-5 | ~145 | Thiophene ring carbon attached to isopropyl |

| C-4 | ~115 | Thiophene ring carbon with H |

| C-3 | ~105 | Thiophene ring carbon attached to ester |

| O-CH₂ | ~60 | Ethyl ester methylene carbon |

| CH (isopropyl) | ~30 | Isopropyl methine carbon |

| CH₃ (isopropyl) | ~24 | Isopropyl methyl carbons |

| O-CH₂-CH₃ | ~14 | Ethyl ester methyl carbon |

Rationale for ¹³C NMR Assignments:

The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic effects of the substituents.[1][2] The amino group at C-2 and the ester group at C-3 significantly influence the electron density around the ring, leading to the observed chemical shifts. The substituent effects of the isopropyl group are also reflected in the chemical shift of C-5. The chemical shifts of the ethyl and isopropyl groups are in the expected aliphatic region.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, step-by-step methodology for the acquisition of high-quality NMR spectra for this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the sample is homogeneous and free of any particulate matter.

NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 12-15 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.[1]

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.[1]

-

Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.[1]

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Visualization of Molecular Structure and NMR Workflow

To further aid in the understanding of the structural assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure with key atom numbering.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of synthesized organic compounds like this compound. A thorough analysis of both ¹H and ¹³C NMR spectra, grounded in an understanding of substituent effects on chemical shifts, allows for the confident assignment of all proton and carbon signals. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel thiophene derivatives for drug discovery and development.

References

- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.

- Sone, T., Takahashi, K., & Fujieda, K. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry.

- The Royal Society of Chemistry.

- Stenutz, R. NMR chemical shift prediction of thiophenes.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- Ethyl 2-amino-4-methylthiophene-3-carboxyl

- Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. The Royal Society of Chemistry.

Sources

Mechanism of the Gewald reaction for substituted thiophenes

An In-Depth Technical Guide to the Gewald Reaction: Mechanism and Application in Substituted Thiophene Synthesis

Introduction: The Enduring Utility of the Gewald Reaction

First reported by Karl Gewald in the 1960s, the Gewald reaction has become a cornerstone of heterocyclic chemistry, providing a robust and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This multicomponent reaction, which brings together a carbonyl compound, an α-activated acetonitrile, and elemental sulfur, is celebrated for its operational simplicity, the availability of its starting materials, and its efficiency in constructing the highly valuable 2-aminothiophene scaffold.[4][5]

These thiophene derivatives are not mere chemical curiosities; they are privileged structures in medicinal chemistry and materials science.[6] The 2-aminothiophene moiety serves as a critical building block for a wide array of biologically active compounds, including anti-inflammatory, anti-proliferative, and anti-viral agents.[5][6] Its role as a bioisosteric replacement for the phenyl group has made it a staple in drug design, leading to the development of several FDA-approved pharmaceuticals.[7][8] This guide provides an in-depth exploration of the core mechanistic principles of the Gewald reaction, offers practical experimental insights, and highlights its significance for researchers in drug development.

Core Reaction Components: A Symphony of Reactivity

The success of the Gewald reaction hinges on the carefully orchestrated interplay of three key reactants and a base catalyst. Understanding the role of each is fundamental to mastering the synthesis.

-

The Carbonyl Compound: The reaction accommodates a wide range of aldehydes and ketones.[2] The primary role of the carbonyl is to act as the electrophile in the initial condensation step. The choice of ketone or aldehyde directly dictates the substituents at the 4- and 5-positions of the final thiophene ring.[9] While simple ketones and aldehydes are common, more sterically hindered or electronically deactivated carbonyls may require harsher conditions or modified procedures to achieve good yields.[9][10]

-

The Active Methylene Nitrile: This component, typically an α-cyanoester like ethyl cyanoacetate or a dinitrile such as malononitrile, serves a dual purpose.[11][12] The electron-withdrawing cyano group(s) acidify the adjacent methylene protons, facilitating deprotonation by a mild base to form a stabilized carbanion.[12] This carbanion is the nucleophile that initiates the reaction. The nature of the second activating group (e.g., ester, cyano) determines the substituent at the 3-position of the thiophene.

-

Elemental Sulfur (S₈): As the source of the heteroatom, elemental sulfur is an abundant and cost-effective reagent.[6] In the reaction, the stable eight-membered crown-shaped ring of S₈ must be opened to participate in the cyclization. This is achieved via nucleophilic attack by an intermediate carbanion, leading to the formation of polysulfide chains.[6][13] The reaction's driving force ultimately funnels these complex polysulfide intermediates into the final monosulfide aromatic product.[14][15]

-

The Base Catalyst: A base is essential for initiating the reaction by deprotonating the active methylene nitrile.[1] Common bases include secondary amines like morpholine and diethylamine, or tertiary amines such as triethylamine.[6] Morpholine is often favored due to its ability to effectively dissolve elemental sulfur, forming morpholine polysulfides that act as both a base and a sulfur-transfer agent.[1] The primary role of the amine is to function as an acid/base catalyst, rather than directly activating the sulfur through nucleophilic attack, which is energetically unfavorable.[6]

The Mechanistic Pathway: A Stepwise Elucidation

While conceived as a one-pot synthesis, the Gewald reaction proceeds through a well-defined sequence of steps. Recent computational studies using density functional theory (DFT) have provided significant clarity on the intricate mechanism, particularly concerning the behavior of sulfur.[6][16][17]

Step 1: Knoevenagel-Cope Condensation

The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2][12][18] The base abstracts a proton from the α-carbon of the nitrile to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the carbonyl carbon, followed by dehydration, to yield a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel product.[2][6] This initial condensation is a critical step that assembles the carbon backbone of the future thiophene ring.

Caption: Initial Knoevenagel condensation to form the α,β-unsaturated nitrile.

Step 2: Sulfuration and Polysulfide Formation

Once the Knoevenagel product is formed, the base deprotonates the γ-position, creating a new substituted allylic anion.[6] This anion is the key nucleophile that attacks the elemental sulfur (S₈) ring, breaking it open and forming an octasulfide intermediate.[6] This process initiates a complex equilibrium involving various polysulfide intermediates of different lengths.[14][15] These polysulfides can interconvert through mechanisms like unimolecular cyclization and nucleophilic degradation.[6][17] Protonation of these polysulfides can also occur, altering their reactivity and facilitating their decomposition into shorter chains.[14][16]

Step 3: Intramolecular Cyclization and Aromatization

The final, thermodynamically driven stage of the reaction is the cyclization of a monosulfide intermediate.[6][13] The sulfur-containing anion attacks the nitrile carbon in an intramolecular fashion, forming a five-membered ring.[1] Subsequent tautomerization of the resulting imine to an enamine, followed by aromatization, yields the highly stable 2-aminothiophene product.[2][18] This final aromatization step is the primary driving force that funnels all the preceding intermediates toward the desired product.[6][15]

Caption: Overview of the Gewald reaction mechanism from reactants to product.

A Validated Experimental Protocol

To translate theory into practice, this section provides a representative, self-validating protocol for the synthesis of a polysubstituted 2-aminothiophene.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Cyclohexanone | 98.14 | 0.98 g (1.0 mL) | 10.0 |

| Ethyl Cyanoacetate | 113.12 | 1.13 g (1.07 mL) | 10.0 |

| Elemental Sulfur | 32.06 (as S) | 0.32 g | 10.0 |

| Morpholine | 87.12 | 0.87 g (0.87 mL) | 10.0 |

| Ethanol | 46.07 | 20 mL | - |

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), cyclohexanone (1.0 mL, 10.0 mmol), ethyl cyanoacetate (1.07 mL, 10.0 mmol), and finely powdered elemental sulfur (0.32 g, 10.0 mmol).

-

Addition of Catalyst: With gentle stirring, add morpholine (0.87 mL, 10.0 mmol) to the mixture. The addition is often mildly exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying and Characterization: Dry the resulting solid product under vacuum. The product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, should be a crystalline solid. Characterize via melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Typical yields for this procedure are in the range of 70-85%.[9]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Gewald_reaction [chemeurope.com]

An In-depth Technical Guide to the Biological Activity Screening of Novel Thiophene Compounds

Introduction: The Privileged Role of the Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a "privileged" scaffold in the landscape of medicinal chemistry.[1][2] Its remarkable structural versatility and bioisosteric similarity to a phenyl ring allow for nuanced modifications that can significantly enhance a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets.[1][3] Thiophene and its derivatives are integral components of numerous FDA-approved drugs and are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5][6][7] The demonstrated success of this moiety, with seven thiophene-containing drugs approved in the last decade alone, underscores the imperative for robust and efficient screening methodologies to unlock the full therapeutic potential of novel thiophene-based chemical entities.[1][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a strategic framework and detailed technical protocols for the comprehensive biological activity screening of novel thiophene compounds. It moves beyond a simple recitation of methods to instill a deeper understanding of the causality behind experimental design, ensuring that screening campaigns are both scientifically rigorous and resource-efficient.

Part 1: The Strategic Framework for Screening: A Multi-Stage Funnel Approach

A successful screening campaign is not a single experiment but a strategically designed cascade. The objective is to efficiently triage a large library of novel thiophene compounds to identify a select few with validated, potent, and specific activity suitable for lead optimization. This is best achieved through a multi-stage funnel approach: Primary Screening, Secondary Screening (Hit Confirmation), and Tertiary Screening (Mechanism of Action).

Primary Screening: Casting a Wide Net with High-Throughput Screening (HTS)

The initial goal is to rapidly assess a large number of compounds to identify "hits"—compounds that demonstrate a predefined level of activity in a given assay.[8][9] High-Throughput Screening (HTS) utilizes automation, miniaturized assay formats (e.g., 384- or 1536-well plates), and sensitive detectors to achieve this scale.[9]

Causality in Assay Choice: The selection of a primary assay is the most critical decision in the campaign. It must balance biological relevance with the practical demands of HTS (cost, speed, and robustness).

-

Phenotypic Screening: These assays measure a complex biological response in a whole-cell or whole-organism context (e.g., cell death, inhibition of microbial growth).[9] They are advantageous because they do not require prior knowledge of a specific molecular target. Given the broad activities of thiophenes, a cytotoxicity assay against a relevant cancer cell line (e.g., MCF-7 for breast cancer) is an excellent starting point.[10][11][12]

-

Target-Based Screening: If prior knowledge suggests a likely molecular target (e.g., a specific kinase or enzyme), a biochemical (cell-free) assay can be employed.[13] These are often more straightforward to optimize but may miss compounds that act through novel mechanisms.

Secondary Screening: From "Hits" to "Validated Hits"

Primary screening is designed for speed and will inevitably produce false positives. The secondary screening stage is designed to rigorously validate the primary hits and prioritize them for further study.

Key Objectives of Secondary Screening:

-

Hit Confirmation: Re-testing the active compounds from the primary screen, often using the same assay, to confirm activity and eliminate experimental artifacts.

-

Dose-Response Analysis: Determining the potency of the confirmed hits by testing them across a range of concentrations to calculate an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

-

Orthogonal Assays: Employing a different assay that measures the same biological endpoint but through a different technological principle. For example, if the primary screen was a luminescence-based cell viability assay (e.g., CellTiter-Glo), a secondary assay could be a colorimetric method like the MTT or MTS assay.[14] This crucial step filters out compounds that interfere with the primary assay's detection method.

-

Initial Selectivity: Screening validated hits against a non-cancerous cell line (e.g., normal human dermal fibroblasts) to identify compounds with selective cytotoxicity towards cancer cells.

Tertiary Screening: Elucidating the Mechanism of Action (MoA)

For prioritized, validated hits, the focus shifts to understanding how they work. Thiophene derivatives are known to exert their effects through diverse mechanisms, such as inhibiting topoisomerases, disrupting tubulin polymerization, or modulating key signaling pathways.[10][15][16] MoA studies are resource-intensive and are reserved for only the most promising compounds.

Experimental Avenues for MoA Studies:

-

Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a hallmark of antimitotic agents.[16]

-

Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activation, Annexin V staining) to confirm the mode of cell death.[16]

-

Target Deconvolution: Utilizing techniques like thermal proteome profiling or affinity chromatography to identify the specific protein(s) the compound binds to.

-

Pathway Analysis: Using western blotting or reporter gene assays to see if the compound inhibits known cancer-related signaling pathways.[2][17]

The logical flow of this screening cascade ensures that resources are progressively focused on compounds with the highest probability of becoming viable drug candidates.

Part 2: Core Experimental Protocols: A Self-Validating System

The trustworthiness of screening data hinges on meticulously designed and executed protocols. Each protocol must be a self-validating system, incorporating the necessary controls to ensure data integrity. Here, we detail two foundational assays relevant to the known activities of thiophenes: an anticancer cytotoxicity assay and an antimicrobial susceptibility assay.

Anticancer Screening: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into insoluble purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed Step-by-Step Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

-

Trypsinize, count, and resuspend the cells in complete culture medium.

-

Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

-

Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity independent of the test compound.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume logarithmic growth.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each novel thiophene compound in sterile DMSO.

-

Perform serial dilutions of the compounds in serum-free medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

-

Include Control Wells:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (0.5%). This represents 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin). This validates the assay's ability to detect cell death.

-

Media Blank: Wells containing only medium (no cells). This is used for background absorbance subtraction.

-

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[21]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[21]

-

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23] The broth microdilution method is a gold-standard technique for determining MIC values in a high-throughput format.[24][25][26]

Detailed Step-by-Step Protocol:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline or broth.[27]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute this standardized suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of ~1.5 x 10^6 CFU/mL.[28]

-

Causality: A standardized inoculum is essential for reproducibility. A bacterial load that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values.

-

-

Microdilution Plate Setup:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of each row.

-

Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO) at a concentration that is 40x the highest desired screening concentration. Dilute this 1:20 in MHB to get a 2x starting concentration.

-

Add 100 µL of this 2x starting concentration of the compound to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.[27]

-

Include Control Wells:

-

Well 11 (Growth Control): 50 µL of MHB (no compound).

-

Well 12 (Sterility Control): 100 µL of uninoculated MHB.

-

-

Inoculation and Incubation:

-

Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL, and the inoculum density will be ~7.5 x 10^5 CFU/mL.

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[27]

-

-

Reading and Interpreting Results:

-

Following incubation, examine the plate for visible turbidity (bacterial growth). The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

-

The MIC is the lowest concentration of the thiophene compound that completely inhibits visible growth (i.e., the first clear well in the series).[25][27]

-

Part 3: Data Analysis and Interpretation

Raw data from screening assays is meaningless without robust statistical analysis and careful interpretation. The goal is to confidently distinguish true "hits" from noise and to quantify their activity in a standardized way.

Assay Quality Control: The Z'-Factor

Before analyzing compound activity, the quality of the HTS assay itself must be validated. The Z'-factor (Z-prime) is a statistical parameter used to quantify the suitability of an assay for high-throughput screening.[29][30] It measures the separation between the positive and negative control signals, taking into account the data variation within each.[31]

The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

-

μ_p and σ_p are the mean and standard deviation of the positive control.

-

μ_n and σ_n are the mean and standard deviation of the negative (vehicle) control.

| Z'-Factor Value | Assay Quality Interpretation[32][33] |

| > 0.5 | An excellent assay, suitable for HTS. |

| 0 to 0.5 | A marginal assay, may require optimization. |

| < 0 | A poor assay, not suitable for screening. |

Expert Insight: An assay with a Z'-factor below 0.5 should be optimized before proceeding with a full-scale screen. Common causes of a low Z'-factor include inconsistent cell seeding, reagent instability, or high background noise. Running a Z'-factor validation plate before and during the screen is a hallmark of a trustworthy protocol.

Quantifying Potency: IC50 Determination

For compounds that show activity, a dose-response curve is generated by plotting the percent inhibition against the log of the compound concentration. A non-linear regression analysis (typically a four-parameter logistic fit) is then applied to this curve to determine the IC50 value.

Data Presentation: The IC50 values for a series of novel thiophene derivatives against different cell lines should be summarized in a clear, structured table for easy comparison.

Table 1: Cytotoxicity Profile of Novel Thiophene Compounds

| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM)[16] | HDF (Normal Fibroblast) IC50 (µM) | Selectivity Index (SI)* |

| TH-001 | 1.2 ± 0.3 | 2.5 ± 0.5 | > 50 | > 41.7 |

| TH-002 | 15.7 ± 2.1 | 22.1 ± 3.4 | > 50 | > 3.2 |

| TH-003 | 0.8 ± 0.2 | 1.1 ± 0.4 | 12.5 ± 1.9 | 15.6 |

| Doxorubicin | 0.5 ± 0.1 | 0.7 ± 0.1 | 1.5 ± 0.4 | 3.0 |

*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells (MCF-7). A higher SI is desirable.

Part 4: Early ADME/Tox Profiling

A compound's biological activity is only one piece of the puzzle. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid costly failures later in the drug development pipeline.[34][35] Performing simple, high-throughput in vitro ADME/Tox assays on the most promising validated hits is a prudent investment.[36][37]

Key Early-Stage ADME/Tox Assays:

-

Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes (microsomes), providing an early indication of its likely half-life in vivo.

-

Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. High binding can reduce the amount of free drug available to act on its target.

-

CYP Inhibition: Screens for inhibition of major Cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

-

Hepatotoxicity: An in vitro assay using primary liver cells to flag compounds that may cause liver damage.[37]

Integrating these assessments early allows for the selection of compounds that possess not only potent biological activity but also favorable drug-like properties.

Conclusion

The biological activity screening of novel thiophene compounds is a systematic, multi-faceted process that demands a blend of strategic planning, technical precision, and insightful data analysis. By employing a tiered screening cascade, utilizing self-validating protocols, and integrating early ADME/Tox profiling, researchers can navigate the complexities of drug discovery with greater efficiency and confidence. The thiophene scaffold continues to be a rich source of therapeutic innovation, and the rigorous application of the principles and methods outlined in this guide will be instrumental in translating that chemical potential into the next generation of impactful medicines.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Minimum Inhibitory Concentration (MIC) Test.

- “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link]

- Antimicrobial Susceptibility Testing. Apec.org. [Link]

- Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

- Cytotoxicity MTT Assay Protocols and Methods.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

- High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

- Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. [Link]

- Z-factor. Wikipedia. [Link]

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Cell Viability Assays. NCBI Bookshelf. [Link]

- “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold.

- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

- A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]

- High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity.

- Z-factors. BIT 479/579 High-throughput Discovery. [Link]

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]

- Cell-based high-throughput screens for the discovery of chemotherapeutic agents.

- How-to guide: Minimum Inhibitory Concentr

- Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]

- The Z prime value (Z´). BMG LABTECH. [Link]

- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.

- Time-critical early ADME characteriz

- The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. [Link]

- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chrom

- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications.

- Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflamm

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

- Biological Activities of Thiophenes. MDPI. [Link]

- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. LinkedIn. [Link]

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold | Bentham Science [eurekaselect.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciensage.info [sciensage.info]

- 8. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. clyte.tech [clyte.tech]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. emerypharma.com [emerypharma.com]

- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. mdpi.com [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. files.core.ac.uk [files.core.ac.uk]

- 29. Z-factor - Wikipedia [en.wikipedia.org]

- 30. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]

- 32. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 33. bmglabtech.com [bmglabtech.com]

- 34. drugtargetreview.com [drugtargetreview.com]

- 35. lifechemicals.com [lifechemicals.com]

- 36. admescope.com [admescope.com]

- 37. cellgs.com [cellgs.com]

Literature review on the synthesis of 2-aminothiophene-3-carboxylates

An In-Depth Technical Guide to the Synthesis of 2-Aminothiophene-3-carboxylates

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methodologies for obtaining 2-aminothiophene-3-carboxylates. We will delve into the core chemical principles, explore field-proven protocols, and discuss the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Importance of the 2-Aminothiophene Core

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its utility stems from its role as a bioisostere of the phenyl group, which is prevalent in a vast array of active pharmaceutical ingredients.[1][2] Molecules incorporating the 2-aminothiophene-3-carboxylate framework have demonstrated a wide spectrum of biological activities, including potential as cytostatic agents against various cancer cell lines[3][4], allosteric enhancers for adenosine A1 receptors[5], and as foundational structures for novel antimicrobial agents.[2] The development of efficient, versatile, and sustainable synthetic routes to these compounds is therefore a critical endeavor in modern drug discovery and organic synthesis.

The Gewald Reaction: The Cornerstone of Synthesis

Since its discovery by Karl Gewald in 1961, the Gewald reaction has become the most universal and versatile method for synthesizing polysubstituted 2-aminothiophenes.[6][7][8] It is a multi-component reaction that brings together a carbonyl compound (ketone or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base to construct the thiophene ring in a single operation.[9][10] The reaction's prominence is due to the ready availability of starting materials, generally mild reaction conditions, and its tolerance for a wide variety of functional groups.[6][7]

The Underlying Mechanism: A Stepwise Annulation

Understanding the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The process, elucidated decades after its discovery, proceeds through a logical sequence of well-understood organic transformations.[10]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene group of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.[1][10] The choice of base is critical here; organic bases like morpholine, piperidine, or triethylamine are commonly used to facilitate the initial C-C bond formation.[11]

-

Sulfur Addition (Michael Addition): The elemental sulfur (S₈) ring is activated by the base and adds to the β-carbon of the Knoevenagel adduct. A thiolate intermediate is formed.[1] The exact mechanism of sulfur activation and addition is complex and remains a subject of discussion, but it is postulated to proceed via an attack of the carbanion generated from the active methylene compound onto the sulfur ring.[1][10]

-

Cyclization and Tautomerization: The newly formed thiolate then attacks the nitrile carbon in an intramolecular cyclization, forming a five-membered ring.[1][10] Subsequent tautomerization and aromatization, with the departure of a sulfur fragment, yield the stable 2-aminothiophene product.[1]

Below is a diagram illustrating the generally accepted mechanism for the Gewald reaction.

Caption: The accepted mechanism of the Gewald Reaction.

Experimental Protocols: From Classic to Green Approaches

The versatility of the Gewald reaction is reflected in the numerous protocols developed over the years. Here we present a classic, solvent-based method and a modern, sustainable alternative.

Protocol 1: Classical One-Pot Synthesis in Ethanol [12][13]

-